N-[2-(4-fluorophenyl)ethyl]pentanamide
Description
N-[2-(4-fluorophenyl)ethyl]pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 4-fluorophenethyl group. Its molecular formula is C₁₃H₁₇FNO, with a molecular weight of 222.28 g/mol.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-3-4-13(16)15-10-9-11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDRUBDHWBLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]pentanamide typically involves the reaction of 4-fluorophenylethylamine with pentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluorophenylethylamine+pentanoyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]pentanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a model compound in studies investigating the effects of fluorinated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Phenethyl Groups
N-(4-Fluorophenethyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide (8b)
- Molecular Formula: C₂₄H₃₀BFNO₃
- Key Features : Incorporates a boronate ester group at the 4-position of the pentanamide chain. This modification introduces unique reactivity for Suzuki-Miyaura cross-coupling reactions, enabling applications in synthetic chemistry .
- Synthesis : Prepared via copper-catalyzed carbonylative multi-component borylamidation of alkenes, highlighting its utility in modular synthesis .
Para-fluoro valeryl fentanyl
- Molecular Formula : C₂₄H₃₀FN₂O
- Key Features : A piperidinyl-containing analog with opioid receptor affinity. Unlike N-[2-(4-fluorophenyl)ethyl]pentanamide, this compound includes a 4-piperidinyl group, a hallmark of fentanyl-related analgesics .
- Regulatory Status : Classified as a controlled substance due to its structural similarity to fentanyl, underscoring the pharmacological impact of piperidinyl substitution .
Analogues with Heterocyclic or Functional Modifications
Biotin-conjugated sulfonamide pentanamide (2i)
- Molecular Formula : C₂₃H₂₈FN₅O₄S₂
- Key Features : Combines a sulfonamide group and biotin moiety, enhancing carbonic anhydrase inhibitory activity. The biotin tag facilitates targeted drug delivery, contrasting with the simpler structure of this compound .
N-(2-(1-(2-fluorobenzyl)benzimidazol-2-yl)ethyl)-4-hydroxypentanamide
- Molecular Formula : C₂₁H₂₃FN₃O₂
- Key Features: A benzimidazole-substituted analog with a hydroxyl group on the pentanamide chain.
Pentanamide Derivatives with Sulfamoyl or Isoindolinyl Groups
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Comparative Analysis Table
Key Findings and Implications
Functional Group Modifications :
- Boronate esters (e.g., 8b) enable cross-coupling reactions for complex molecule synthesis .
- Piperidinyl groups (e.g., para-fluoro valeryl fentanyl) confer opioid activity but increase regulatory scrutiny .
Biological Activity : Sulfonamide and biotin modifications (e.g., 2i) shift applications toward enzyme inhibition and targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
